molecular formula C14H18O3 B7999828 Methyl 5-(4-methylphenyl)-3-methyl-5-oxovalerate CAS No. 1443350-42-2

Methyl 5-(4-methylphenyl)-3-methyl-5-oxovalerate

Cat. No.: B7999828
CAS No.: 1443350-42-2
M. Wt: 234.29 g/mol
InChI Key: QBRMLTFGVBTQMR-UHFFFAOYSA-N
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Description

Methyl 5-(4-methylphenyl)-3-methyl-5-oxovalerate is an organic compound that belongs to the class of esters It is characterized by a valerate backbone with a methyl group at the 3rd position and a 4-methylphenyl group at the 5th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(4-methylphenyl)-3-methyl-5-oxovalerate typically involves the esterification of 5-(4-methylphenyl)-3-methyl-5-oxovaleric acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method enhances efficiency and scalability, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(4-methylphenyl)-3-methyl-5-oxovalerate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: 5-(4-methylphenyl)-3-methyl-5-oxovaleric acid.

    Reduction: 5-(4-methylphenyl)-3-methyl-5-hydroxyvalerate.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl 5-(4-methylphenyl)-3-methyl-5-oxovalerate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 5-(4-methylphenyl)-3-methyl-5-oxovalerate exerts its effects depends on its interaction with specific molecular targets. For instance, in enzymatic reactions, the ester group may be hydrolyzed by esterases, leading to the formation of the corresponding acid and alcohol. The molecular pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-(4-methylphenyl)-3-methyl-5-oxovalerate: shares structural similarities with other esters such as ethyl 5-(4-methylphenyl)-3-methyl-5-oxovalerate and propyl 5-(4-methylphenyl)-3-methyl-5-oxovalerate.

    5-(4-methylphenyl)-3-methyl-5-oxovaleric acid: is another related compound that differs by having a carboxylic acid group instead of an ester group.

Uniqueness

The uniqueness of this compound lies in its specific ester structure, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.

Properties

IUPAC Name

methyl 3-methyl-5-(4-methylphenyl)-5-oxopentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O3/c1-10-4-6-12(7-5-10)13(15)8-11(2)9-14(16)17-3/h4-7,11H,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBRMLTFGVBTQMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CC(C)CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101200822
Record name Benzenepentanoic acid, β,4-dimethyl-δ-oxo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101200822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443350-42-2
Record name Benzenepentanoic acid, β,4-dimethyl-δ-oxo-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443350-42-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenepentanoic acid, β,4-dimethyl-δ-oxo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101200822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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